The Strategic Intermediate: A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole
The Strategic Intermediate: A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole
CAS Number: 934236-32-5[1]
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous approved therapeutic agents and serving as a cornerstone in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition.[2][3] Within this class of valuable building blocks, 2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a particularly strategic intermediate. The presence of two differentially reactive bromine atoms at the C2 and C5 positions, coupled with a versatile hydroxymethyl group at C4, provides medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring chemical space with precision. This guide offers an in-depth examination of the synthesis, properties, and applications of this key intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's fundamental properties and safety considerations is paramount before its application in any research or development workflow.
Key Properties
| Property | Value | Reference |
| CAS Number | 934236-32-5 | [1] |
| Molecular Formula | C₄H₃Br₂NOS | [1] |
| Molecular Weight | 272.95 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | BrC(SC(Br)=N1)=C1CO | [1] |
| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N | [1] |
Safety and Handling
2,5-Dibromo-4-(hydroxymethyl)thiazole is classified as harmful if swallowed and is an irritant.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
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Hazard Codes: Acute Toxicity, Oral (Category 4), Irritant.[1]
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GHS Pictogram: GHS07 (Exclamation Mark).[1]
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Signal Word: Warning.[1]
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Hazard Statement: H302 (Harmful if swallowed).[1]
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Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. In case of eye contact, rinse cautiously with water for several minutes.[4] Store in a well-ventilated place.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Synthesis and Mechanistic Insights
A general and robust method for producing brominated thiazoles involves sequential bromination-debromination steps, which avoids the use of elemental bromine.[5][6]
Conceptual Synthetic Workflow
A logical approach to the synthesis would start with a pre-formed 4-substituted thiazole and introduce the bromine atoms.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: A General Procedure for Bromination
The following is a generalized protocol for the bromination of an activated thiazole ring, which serves as a foundational method that would be optimized for the specific synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
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Reaction Setup: Dissolve the starting material, 4-(hydroxymethyl)thiazole, in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over a period of 30 minutes. The use of NBS is a safer and more selective alternative to liquid bromine.[7]
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining NBS.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Causality Behind Choices: The choice of NBS provides regioselective control and safer handling compared to elemental bromine. The reaction is typically run at a low temperature initially to control the exothermic nature of the bromination. The aqueous workup and extraction are standard procedures to remove inorganic byproducts and isolate the organic product.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the sequential and selective functionalization of its three reactive sites: the C2-Bromine, the C5-Bromine, and the C4-hydroxymethyl group.
Caption: Reactivity map showing the key functionalization points.
The bromine atom at the C2 position is generally more susceptible to nucleophilic substitution, while the C5 position is often targeted for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, step-wise elaboration of the thiazole core.
Core Application: Scaffolding for Kinase Inhibitors
A primary application of dibromothiazole derivatives is in the synthesis of potent and selective protein kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The 2,5-disubstituted thiazole framework is an effective scaffold for designing molecules that fit into the ATP-binding pocket of these enzymes.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Derivatives of 2,5-dibromothiazole are instrumental in synthesizing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[4][8][9] The development of selective GSK-3 inhibitors is a promising therapeutic strategy.[4][8][9] Using intermediates like 2,5-Dibromo-4-(hydroxymethyl)thiazole, researchers can build libraries of compounds to probe the GSK-3 binding site, leading to the discovery of potent inhibitors with IC₅₀ values in the low micromolar range.[8][9][10]
Spectroscopic Characterization: A Guide to Identification
Accurate identification of 2,5-Dibromo-4-(hydroxymethyl)thiazole is critical for its use in subsequent synthetic steps. While a comprehensive, published dataset for this specific molecule is elusive, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple.
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A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing around δ 4.5-5.0 ppm.
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A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent. This signal would disappear upon a D₂O shake.
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¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework.
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A signal for the methylene carbon (-CH₂OH) is expected around δ 60-65 ppm.
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Three signals for the thiazole ring carbons. The carbon bearing the hydroxymethyl group (C4) would be significantly deshielded, while the two bromine-substituted carbons (C2 and C5) would appear at distinct chemical shifts, typically in the aromatic region (δ 110-150 ppm).[11][12]
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Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations from the methylene group around 2850-2960 cm⁻¹.
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Characteristic C=N and C=C stretching vibrations from the thiazole ring in the 1500-1650 cm⁻¹ region.
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A strong C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
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Expected [M]+: 272.95 (calculated for C₄H₃Br₂NOS).
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Isotopic Pattern: A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) would be a definitive feature for confirming the presence of the two bromine atoms.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is more than just a chemical intermediate; it is a versatile platform engineered for complexity and diversity in molecular design. Its well-defined reactive sites offer a predictable and powerful entry point for the synthesis of novel compounds, particularly in the highly competitive field of kinase inhibitor development. This guide provides the foundational knowledge—from synthesis principles to key applications and characterization data—to empower researchers to effectively leverage this strategic building block in their pursuit of the next generation of therapeutic agents.
References
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). MDPI. Available at: [Link]
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Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. Available at: [Link]
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Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. (2020). Bar-Ilan University Research Authority. Available at: [Link]
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). PubMed. Available at: [Link]
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Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). PubMed Central. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Available at: [Link]
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